molecular formula C10H16N2O B2942312 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile CAS No. 2034284-88-1

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile

Cat. No.: B2942312
CAS No.: 2034284-88-1
M. Wt: 180.251
InChI Key: NRWCNUGZJJUNMY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile is a synthetic organic compound characterized by its unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile typically involves the reaction of azetidine derivatives with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Dimethylbutanoyl)azetidine-3-carbaldehyde
  • 1-(3,3-Dimethylbutanoyl)azetidine-3-carboxylic acid

Uniqueness

1-(3,3-Dimethylbutanoyl)azetidine-3-carbonitrile is unique due to its specific functional groups and the presence of the azetidine ring. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(3,3-dimethylbutanoyl)azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2,3)4-9(13)12-6-8(5-11)7-12/h8H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWCNUGZJJUNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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